Home > Products > Screening Compounds P52261 > 3-[(2-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
3-[(2-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE -

3-[(2-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Catalog Number: EVT-4902312
CAS Number:
Molecular Formula: C27H25FN4O3
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound demonstrated noteworthy antimicrobial activity against Staphylococcus aureus, surpassing the efficacy of standard drugs like Metronidazole and Streptomycin. Furthermore, it exhibited moderate activity against Pseudomonas aeruginosa and the fungal species Candida albicans. []

    Relevance: While structurally distinct from the target compound, this thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative highlights the exploration of heterocyclic variations at the 6-position for potential antimicrobial properties. Both compounds share the core pyrimidine-2,4(1H,3H)-dione structure, emphasizing the significance of this scaffold in medicinal chemistry. []

1-Alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This series of compounds, derived from 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibited lower antimicrobial activity compared to their unsubstituted counterpart (with a hydrogen atom at position 1). Notably, the derivative possessing a 4-methylbenzyl substituent at position 1 displayed the highest activity within this series, inhibiting the growth of Staphylococcus aureus and Candida albicans. []

    Relevance: The diminished activity of these alkylated derivatives compared to the unsubstituted parent compound underscores the importance of the N-1 position in influencing antimicrobial activity. The structural similarity between these compounds and the target compound, particularly the shared thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core and modifications at the N-1 position, emphasizes the need for precise structural optimization in drug design. []

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound served as a crucial intermediate in the synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. It was synthesized via a 1,1’-carbonyldiimidazole-mediated reaction between 5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid and benzohydrazide. []

    Relevance: This compound highlights the exploration of incorporating a 1,3,4-oxadiazole ring at the 6-position of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold, showcasing the diversity of heterocyclic modifications explored in medicinal chemistry. While not directly tested for antimicrobial activity itself, it serves as a crucial precursor to derivatives that exhibit such activity. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This group of compounds, synthesized by alkylating 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibited varying degrees of antimicrobial activity. While the 1-benzyl derivatives and 2-[5-methyl-2,4-dioxo-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-arylacetamides within this group showed no antimicrobial effects, the 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibited activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Notably, their activity levels were comparable to the reference drugs Metronidazole and Streptomycin. []

    Relevance: This series of compounds, sharing the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core with the target compound, further emphasizes the influence of substituents at the N-1 position on antimicrobial activity. The presence of the 1,3,4-oxadiazole ring at the 6-position adds another layer of structural diversity, showcasing the exploration of different heterocyclic modifications for optimizing biological activity. []

7-Amino-6-substituted-1-(β-D-ribofuranosyl)pyrido[2,3–d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This series of pyrido[2,3-d]pyrimidine nucleosides were synthesized from 5-cyanouridine using a novel ring transformation reaction. []

    Relevance: These compounds highlight the exploration of the pyrido[2,3-d]pyrimidine core structure in the context of nucleoside chemistry. The presence of the ribose sugar moiety and the variations at the 6-position showcase the diverse applications of this heterocyclic scaffold. They serve as interesting structural counterparts to the target compound, 3-(2-fluorobenzyl)-7-methyl-1-phenyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which lacks the ribose sugar but features a similar core structure. []

4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidines

    Compound Description: These compounds were synthesized by reacting 2-amino-3-cyano-4,6-disubstituted pyridines with formamide. []

    Relevance: These compounds highlight the versatility of the pyrido[2,3-d]pyrimidine scaffold and its use in developing diverse chemical libraries. The 4-amino-5,7-disubstituted pattern showcases a distinct substitution pattern compared to the target compound. This difference in substitution patterns highlights the exploration of various positions on the pyrido[2,3-d]pyrimidine ring for potentially modulating biological activity. []

4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidine-2(1H)-thiones

    Compound Description: These compounds, synthesized by reacting 2-amino-3-cyano-4,6-disubstituted pyridines with thiourea, serve as precursors to nucleoside analogs. They can be converted into their corresponding 1-(β-D-ribofuranosyl) derivatives. []

    Relevance: The structural similarity of these compounds to the target compound, particularly the shared pyrido[2,3-d]pyrimidine core and the exploration of variations at the 5 and 7 positions, highlights the significance of this scaffold in medicinal chemistry. The presence of the thione group in these compounds, compared to the carbonyl groups in the target compound, presents an intriguing structural variation that could influence biological activity. []

4-Amino-3,5,7-trisubstituted pyrido[2,3-d]pyrimidines-2,4-(1H,3H)-diones

    Compound Description: These compounds were synthesized by reacting 2-amino-3-cyano-4,6-disubstituted pyridines with aryl isocyanates. Like the thione analogs, they also serve as precursors to nucleoside analogs and can be converted into their corresponding 1-(β-D-ribofuranosyl) derivatives. []

    Relevance: These compounds, characterized by their pyrido[2,3-d]pyrimidine core and the presence of three substituents at the 3, 5, and 7 positions, highlight the structural diversity possible within this class of compounds. Compared to the target compound, these compounds lack the 1-substituent and possess an amino group at the 4-position, emphasizing the exploration of various substitution patterns in medicinal chemistry. []

2,4-Diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines

    Compound Description: This series of compounds was designed as potential inhibitors of Pneumocystis carinii dihydrofolate reductase (pcDHFR) and Toxoplasma gondii dihydrofolate reductase (tgDHFR). Their design aimed to explore the structure-activity relationship and optimize the inhibitory activity against these enzymes. []

    Relevance: Sharing the core pyrido[2,3-d]pyrimidine scaffold with the target compound, these compounds highlight the importance of this heterocycle in medicinal chemistry, particularly in developing dihydrofolate reductase inhibitors. The presence of the 2,4-diamino groups in these compounds, compared to the 2,4-dione in the target compound, represents a significant structural variation that can significantly impact biological activity. []

1,3,7-Trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound was synthesized using the Bohlmann-Rahtz pyridine synthesis, highlighting the applicability of this reaction in generating diverse pyrido[2,3-d]pyrimidines. []

    Relevance: The structural similarity between this compound and the target compound, especially the shared pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core, emphasizes the importance of this scaffold in medicinal chemistry. While this compound is less substituted than the target compound, it showcases the core structure upon which more complex derivatives, like the target compound, are built. []

1,3-Dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound, synthesized via the Bohlmann-Rahtz pyridine synthesis, further demonstrates the versatility of this reaction in accessing diverse pyrido[2,3-d]pyrimidines. []

    Relevance: The presence of the phenyl group at the 7-position in this compound, compared to the methyl group in 1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, highlights the possibility of incorporating aromatic substituents at this position. This structural variation can influence the compound's physicochemical properties and potential interactions with biological targets. []

1,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)dione

    Compound Description: This compound, another example synthesized via the Bohlmann-Rahtz pyridine synthesis, emphasizes the ability to selectively functionalize different positions on the pyrido[2,3-d]pyrimidine core. []

    Relevance: Compared to 1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, this compound lacks the methyl group at the 3-position, highlighting the possibility of obtaining derivatives with different substitution patterns. This selectivity in functionalization allows for the exploration of structure-activity relationships and the fine-tuning of compound properties. []

1-Methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound, also synthesized using the Bohlmann-Rahtz pyridine synthesis, showcases the possibility of combining different substituents at various positions on the pyrido[2,3-d]pyrimidine core. []

    Relevance: This compound combines the structural features of 1,3-dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and 1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)dione, incorporating both a phenyl group at the 7-position and a single methyl group at the 1-position. This further demonstrates the versatility of the Bohlmann-Rahtz reaction in accessing diversely substituted pyrido[2,3-d]pyrimidines, allowing for the exploration of a wider chemical space in drug discovery. []

Properties

Product Name

3-[(2-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-methyl-1-phenyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C27H25FN4O3

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C27H25FN4O3/c1-18-16-21(25(33)30-14-8-3-9-15-30)23-24(29-18)32(20-11-4-2-5-12-20)27(35)31(26(23)34)17-19-10-6-7-13-22(19)28/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3

InChI Key

MDORWIDLCQIQNK-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C4=CC=CC=C4)C(=O)N5CCCCC5

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C4=CC=CC=C4)C(=O)N5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.